Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

Enzymology Protease Specificity pH-Dependent Kinetics

Generic protease substrates with hydrophobic P1 residues fail to detect caspase-3 or granzyme B, causing assay invalidation in apoptosis research. Suc-Ala-Ala-Pro-Asp-pNA solves this via an ionizable P1 aspartic acid that enforces strict target specificity. - Cleaved by caspase-3 and granzyme B; liberates p-nitroaniline quantified at 405 nm for HTS apoptosis and immune cytotoxicity screens. - pH optimum 5.5-6.0 uniquely enables protease activity measurement in acidic microenvironments (lysosomes, tumor milieu) where neutral-pH substrates are non-functional. - Supplied at ≥98% HPLC purity; stored at -20°C; shipped on blue ice with global logistics support.

Molecular Formula C25H32N6O11
Molecular Weight 592.6 g/mol
Cat. No. B12076504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA
Molecular FormulaC25H32N6O11
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
InChIInChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)
InChIKeyMBLUIJQGADPFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-AAPD-pNA Chromogenic Substrate Overview


Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA (CAS: 165174-58-3), also referred to as N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide or Suc-AAPD-pNA, is a synthetic, chromogenic tetrapeptide substrate . It is designed with an N-terminal succinyl (Suc) blocking group, a core peptide sequence, and a C-terminal p-nitroanilide (pNA) chromophore. Proteolytic cleavage of the amide bond between the aspartic acid residue and pNA releases free p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm . This compound is utilized in biochemical assays to measure the activity and investigate the specificity of various proteases, including caspase-3, granzyme B, and elastase-like enzymes .

Protease activity screening for caspase-3, granzyme B, and elastase-like enzymes
Chromogenic readout at 405 nm via p-nitroaniline release
N-terminal succinyl blocking group for directional cleavage

Irreplaceability of Suc-AAPD-pNA


Generic substitution of protease substrates fails because small changes in the peptide sequence, particularly at the P1 position adjacent to the scissile bond, can cause catastrophic shifts in enzyme recognition and catalytic efficiency [1]. While substrates with hydrophobic P1 residues like Val or Phe are optimized for enzymes like elastase and chymotrypsin , Suc-Ala-Ala-Pro-Asp-pNA features an acidic, ionizable aspartic acid at this critical position . This fundamentally alters its enzymatic target profile and pH-dependent reactivity, rendering standard in-class compounds unsuitable for assays requiring the specific detection of proteases that favor an acidic P1 residue, such as caspase-3 or granzyme B .

P1 residue mismatch: hydrophobic Val or Phe cannot substitute for acidic Asp without altering protease target profile and assay specificity.
pH-dependence may not transfer; Asp-containing substrates favor acidic optima, while Leu/Val analogs require neutral-to-alkaline conditions, risking assay sensitivity shifts.
Shorter peptide lengths can drastically reduce catalytic efficiency; sequence length differences may invalidate kinetic comparisons.

Suc-AAPD-pNA Comparative Evidence


Acidic pH Optimum for Protease Hydrolysis

Suc-Ala-Ala-Pro-Asp-pNA demonstrates a distinct pH optimum for hydrolysis by bovine chymotrypsin (CHYM) and Streptomyces griseus protease B (SGPB) compared to its analog Suc-Ala-Ala-Pro-Leu-pNA. The substrate with an Asp residue at the P1 position has a pH optimum between 5.5 and 6.0, whereas the Leu-containing analog has an optimum at 7.5-8.0 [1]. At their respective optima, the reactivity difference narrows, but at the standard assay pH of 7-8, the Leu-substrate is more than 25,000-fold more reactive than the Asp-substrate [1].

pH Optimum for Hydrolysis
Head-to-head
Target: Suc-AAPD-pNA optimum pH 5.5–6.0
Comparator: Suc-Ala-Ala-Pro-Leu-pNA optimum pH 7.5–8.0
>25,000-fold lower reactivity at pH 7–8 for target
Supports acidic compartment protease studies
pH-dependent reactivity differs markedly from hydrophobic P1 analogs
Enzymology Protease Specificity pH-Dependent Kinetics

Caspase-3 and Granzyme B Substrate Specificity

The P1 aspartic acid of Suc-Ala-Ala-Pro-Asp-pNA redirects its enzymatic specificity from elastase-like proteases to a distinct class of cysteine and serine proteases. The compound is cleaved by the cysteine protease caspase-3 and the serine protease granzyme B . In contrast, the structurally similar analog Suc-Ala-Ala-Pro-Ala-pNA is a recognized substrate for pancreatic elastase . This functional divergence is a direct consequence of the single P1 residue substitution (Asp vs. Ala).

Protease Target Specificity
Cross-study comparable
Target: caspase-3 (cysteine protease), granzyme B (serine protease)
Comparator: Suc-Ala-Ala-Pro-Ala-pNA → pancreatic elastase
Enables apoptosis and immune-cell protease detection
P1 Asp redirects specificity away from elastase-like enzymes
Apoptosis Immunology Oncology Inhibitor Screening

Elastase Efficiency and Substrate Length

This evidence provides a critical baseline for understanding the role of the peptide sequence in elastase substrates. For porcine pancreatic elastase, increasing the peptide chain length from one to three alanine residues dramatically enhances catalytic efficiency. The specificity constant (kcat/Km) for Suc-Ala-Ala-Ala-pNA is 19,000 M⁻¹s⁻¹, which is approximately 1,461-fold higher than that for the single amino acid substrate Suc-Ala-pNA (13 M⁻¹s⁻¹) [1]. This quantifies the enzyme's strong preference for an extended substrate binding pocket.

Catalytic Efficiency Length-Dependence
Class-level inference
kcat/Km of Suc-Ala-Ala-Ala-pNA: 19,000 M⁻¹s⁻¹
Suc-Ala-pNA: 13 M⁻¹s⁻¹; 1,461-fold difference
Sequence length critically impacts assay performance
Data to verify; class-level inference for elastase
Elastase Kinetics Substrate Engineering Enzyme Mechanism

Suc-AAPD-pNA Optimal Applications


Caspase-3 Apoptosis Drug Screening

The well-documented cleavage of Suc-Ala-Ala-Pro-Asp-pNA by caspase-3 makes it a key reagent in high-throughput screening (HTS) assays for identifying pro-apoptotic or anti-apoptotic drug candidates. This application is a direct consequence of the compound's P1 aspartic acid residue, which confers specificity for caspase-3 over other proteases like elastase. Procurement for this application is validated by the quantitative evidence of its distinct enzymatic target profile.

Granzyme B Activity in Immunology

The compound's utility as a chromogenic substrate for granzyme B, a serine protease released by cytotoxic T-lymphocytes and natural killer cells , positions it as an essential tool for studying immune cell function and cell-mediated cytotoxicity. The cross-study comparable evidence showing a shift in enzymatic target from elastase-like enzymes to granzyme B justifies its selection for this specific immunological application.

pH-Dependent Protease and Lysosomal Studies

The direct head-to-head comparison evidence [1] establishes that Suc-Ala-Ala-Pro-Asp-pNA is hydrolyzed with a pH optimum of 5.5-6.0 by certain serine proteases. This unique property makes it the substrate of choice for researchers investigating protease activity in acidic cellular environments, such as lysosomes or the tumor microenvironment, where standard neutral-pH substrates would be non-functional.

Enzymology Education: Substrate Specificity

The class-level inference data on the dramatic impact of peptide sequence length on elastase catalytic efficiency [2] provides a powerful pedagogical example. Laboratories use Suc-Ala-Ala-Pro-Asp-pNA and its analogs in teaching modules to demonstrate how enzyme-substrate interactions and kinetic parameters (Km, kcat) are exquisitely sensitive to substrate structure, reinforcing core concepts in biochemistry and enzymology.

Application
Selection Property
Validation Focus
Caspase-3 apoptosis screening
P1 aspartic acid caspase-3 specificity
Caspase-3 target engagement review
Granzyme B cytotoxicity studies
Granzyme B chromogenic cleavage
Immune-cell mediated cytotoxicity endpoints
Acidic compartment protease assays
Acidic pH reactivity profile
Lysosomal/tumor microenvironment protease activity
Enzymology education – substrate specificity
Sequence-dependent catalytic efficiency
Km and kcat sensitivity to substrate structure

Technical Documentation Hub

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29 linked technical documents
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